molecular formula C23H38NO3 B1194461 CID 189075

CID 189075

Número de catálogo: B1194461
Peso molecular: 376.6 g/mol
Clave InChI: QGVYWHYGFRJQMJ-YMYSDONKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CID 189075 (remogliflozin etabonate) is a selective sodium-glucose cotransporter-2 (SGLT-2) inhibitor developed by GlaxoSmithKline (GSK) for the treatment of type 2 diabetes mellitus (T2DM) . Structurally, it belongs to the phlorizin-derived glycoside class, a common scaffold for SGLT-2 inhibitors, which competitively block glucose reabsorption in renal proximal tubules, promoting urinary glucose excretion (UGE) and reducing hyperglycemia . Unlike insulin-dependent therapies, CID 189075 operates via an insulin-independent mechanism, offering a lower risk of hypoglycemia.

Propiedades

Fórmula molecular

C23H38NO3

Peso molecular

376.6 g/mol

InChI

InChI=1S/C23H38NO3/c1-20(2)14-27-23(24(20)26)12-11-21(3)15(13-23)5-6-16-17-7-8-19(25)22(17,4)10-9-18(16)21/h15-19,25H,5-14H2,1-4H3/t15-,16?,17?,18?,19-,21-,22-,23?/m0/s1

Clave InChI

QGVYWHYGFRJQMJ-YMYSDONKSA-N

SMILES isomérico

C[C@]12CCC3(C[C@@H]1CCC4C2CC[C@]5(C4CC[C@@H]5O)C)N(C(CO3)(C)C)[O]

SMILES canónico

CC1(COC2(N1[O])CCC3(C(C2)CCC4C3CCC5(C4CCC5O)C)C)C

Sinónimos

17 beta-hydroxy-4',4'-dimethylspiro(5 alpha-androstan-3,2'- oxazolidin)-3'-yloxyl
3-DOXYLANDROSTANOL

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl involves multiple steps, including the formation of the spiro-connected bicyclic systemThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

(17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biology, this compound is studied for its potential biological activities.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may have applications in the treatment of certain diseases due to its unique chemical properties and interactions with biological molecules .

Industry

In the industrial sector, (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl is used in the production of specialized materials and chemicals. Its unique structure and reactivity make it suitable for various industrial applications .

Mecanismo De Acción

The mechanism of action of (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence multiple signaling pathways and cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar SGLT-2 Inhibitors

Structural and Functional Similarities

CID 189075 shares structural homology with other phlorizin-derived SGLT-2 inhibitors, including dapagliflozin (BMS-512148) , remogliflozin , sergliflozin , and T-1095 . These compounds feature a β-glucoside moiety linked to a hydrophobic aromatic group, critical for binding to the SGLT-2 transporter. Their mechanism involves inhibiting renal glucose reabsorption, thereby lowering blood glucose levels without directly affecting insulin secretion .

Pharmacokinetic and Clinical Profiles

The table below compares key parameters of CID 189075 with select SGLT-2 inhibitors:

Parameter CID 189075 Dapagliflozin Remogliflozin Sergliflozin
Molecular Weight (g/mol) 463.5 (estimated) 408.4 441.4 425.4
Selectivity (SGLT-2:SGLT-1) High (>1,000:1)* ~1,200:1 ~300:1 ~200:1
Half-Life (hours) Not reported 12–17 6–8 10–14
Route of Administration Oral Oral Oral Oral
Clinical Phase (as of 2007) Phase I Phase III/Approved Phase II Phase II
Key Advantages Low hypoglycemia risk First approved SGLT-2i Rapid onset Moderate UGE efficacy

Limitations and Challenges

  • CID 189075 : Discontinued development due to competitive landscape and prioritization of compounds with superior pharmacokinetics (e.g., dapagliflozin) .
  • Class-wide Issues : Genitourinary infections, volume depletion risks, and rare diabetic ketoacidosis (DKA) cases are common across SGLT-2 inhibitors .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.